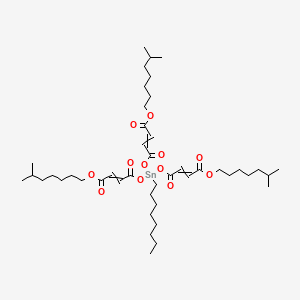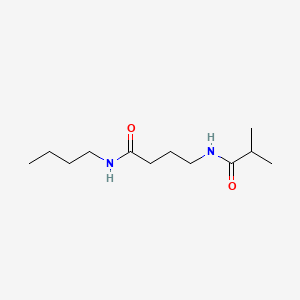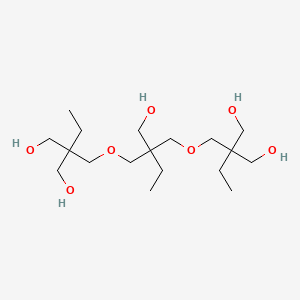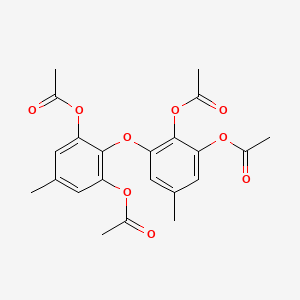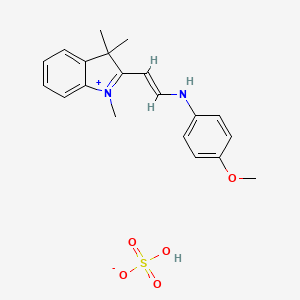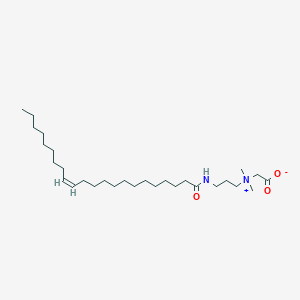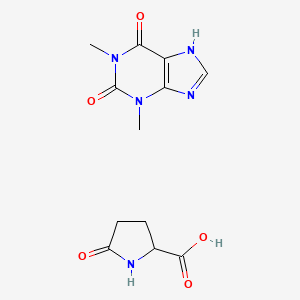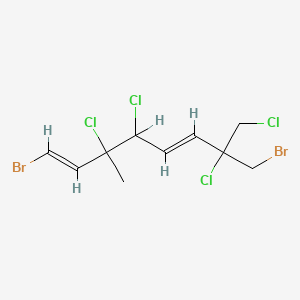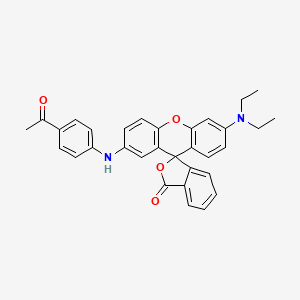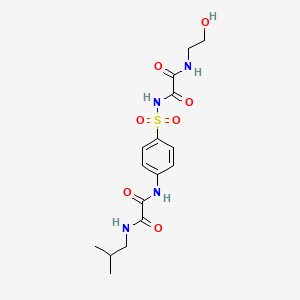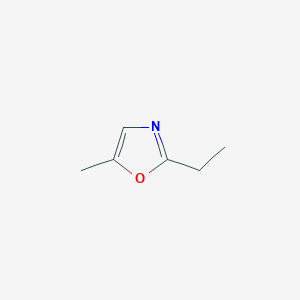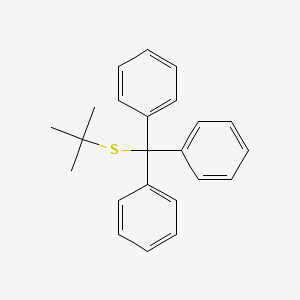
Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris-: is an organic compound with the molecular formula C23H24S and a molecular weight of 332.51 g/mol . This compound is characterized by the presence of a benzene ring substituted with a tert-butylthio group.
Preparation Methods
The synthesis of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- typically involves the reaction of benzene derivatives with tert-butylthiol under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution on the benzene ring .
Chemical Reactions Analysis
Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- involves its interaction with molecular targets through its thio group. This interaction can lead to the formation of various intermediates that participate in different biochemical pathways .
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- include:
Benzene, [(1,1-dimethylethyl)thio]-: This compound has a similar structure but with fewer substitutions on the benzene ring.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Another related compound with different substituents on the benzene ring.
The uniqueness of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6552-55-2 |
|---|---|
Molecular Formula |
C23H24S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[tert-butylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24S/c1-22(2,3)24-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
DPTCBZNEMCMIET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


